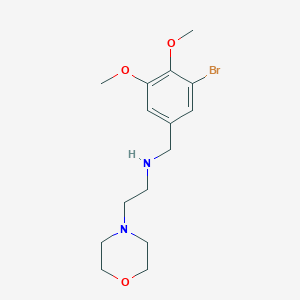![molecular formula C21H18BrFN2O4S B262770 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用机制
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. By inhibiting RAF kinases, 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 can block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinases, it also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit tumor cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its specificity for RAF kinases, which allows for more targeted inhibition of the MAPK/ERK signaling pathway. However, one limitation is that it can also inhibit the activity of other kinases, which can lead to off-target effects.
未来方向
There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006. One area of focus is the development of more specific inhibitors of RAF kinases that can avoid off-target effects. Another area of research is the combination of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 with other therapeutic agents to enhance its efficacy in cancer treatment. Additionally, there is ongoing research on the use of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in the treatment of other types of cancer, such as thyroid and pancreatic cancer.
合成方法
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 4-fluoroaniline to form the key intermediate, which is then coupled with N-(chloroacetyl)-p-toluenesulfonamide to form 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.
属性
产品名称 |
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide |
|---|---|
分子式 |
C21H18BrFN2O4S |
分子量 |
493.3 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-12-18(8-11-20(14)22)29-13-21(26)24-16-6-9-19(10-7-16)30(27,28)25-17-4-2-15(23)3-5-17/h2-12,25H,13H2,1H3,(H,24,26) |
InChI 键 |
RWFHHPFHRQGFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)



![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
